1H-Benzotriazole-1-acetonitrile: A Technical Guide for Researchers
1H-Benzotriazole-1-acetonitrile: A Technical Guide for Researchers
CAS Number: 111198-08-4
This technical guide provides an in-depth overview of 1H-Benzotriazole-1-acetonitrile, a versatile heterocyclic compound with significant potential in drug development and materials science. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a summary of its properties, detailed experimental protocols, and insights into its potential applications and mechanisms of action.
Core Properties and Specifications
1H-Benzotriazole-1-acetonitrile is a derivative of benzotriazole, characterized by an acetonitrile group attached to one of the nitrogen atoms of the triazole ring. Its chemical and physical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 111198-08-4 | [1] |
| Molecular Formula | C₈H₆N₄ | [1] |
| Molecular Weight | 158.16 g/mol | [1] |
| Appearance | Off-white to light yellow powder | [2] |
| Melting Point | 84-89 °C | [1] |
| Boiling Point | 370.1 °C at 760 mmHg | [1] |
| Density | 1.3 g/cm³ | [1] |
| IUPAC Name | 2-(1H-1,2,3-benzotriazol-1-yl)acetonitrile | [1] |
| Synonyms | 1-(Cyanomethyl)-1H-benzotriazole, BTA-ACN | [1] |
Synthesis of 1H-Benzotriazole-1-acetonitrile
The synthesis of 1H-Benzotriazole-1-acetonitrile is typically achieved through the N-alkylation of 1H-benzotriazole with a suitable haloacetonitrile, most commonly chloroacetonitrile. This reaction is generally carried out in the presence of a base in a polar aprotic solvent. The following protocols are based on established methods for the N-alkylation of benzotriazoles.[3]
Experimental Protocol: N-Alkylation of 1H-Benzotriazole
Objective: To synthesize 1H-Benzotriazole-1-acetonitrile via N-alkylation of 1H-benzotriazole with chloroacetonitrile.
Materials:
-
1H-Benzotriazole
-
Chloroacetonitrile
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel) and developing chamber
Procedure:
-
To a solution of 1H-benzotriazole (1.0 equivalent) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 - 2.0 equivalents).
-
Stir the suspension at room temperature for 20-30 minutes to facilitate the formation of the benzotriazolide anion.
-
Add chloroacetonitrile (1.1 - 1.2 equivalents) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford 1H-Benzotriazole-1-acetonitrile.
Synthesis of 1H-Benzotriazole-1-acetonitrile.
Potential Applications and Biological Activity
While specific biological data for 1H-Benzotriazole-1-acetonitrile is not extensively published, the benzotriazole scaffold is a well-established pharmacophore in medicinal chemistry.[4] Derivatives have shown a wide range of biological activities, suggesting that 1H-Benzotriazole-1-acetonitrile could be a valuable intermediate or a candidate for various therapeutic applications.
Antimicrobial and Antifungal Activity
Benzotriazole derivatives are known to possess significant antibacterial and antifungal properties.[4][5][6] The activity is often attributed to the ability of the triazole ring to interact with biological targets.
Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of 1H-Benzotriazole-1-acetonitrile.[1]
Materials:
-
1H-Benzotriazole-1-acetonitrile
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Positive control antibiotics (e.g., Ciprofloxacin) and antifungals (e.g., Fluconazole)
Procedure (MIC Determination):
-
Prepare a stock solution of 1H-Benzotriazole-1-acetonitrile in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.
-
Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the inoculum to the final concentration (e.g., 5 x 10⁵ CFU/mL) and add it to each well.
-
Include a positive control (inoculum without the compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Procedure (MBC/MFC Determination):
-
From the wells showing no visible growth in the MIC assay, aliquot a small volume (e.g., 10-20 µL) onto a fresh agar plate.
-
Incubate the agar plates under the same conditions as the MIC test.
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Workflow for Antimicrobial Susceptibility Testing.
Anticancer Activity
Recent studies have highlighted the potential of benzotriazole derivatives as anticancer agents.[7] A study on 3-aryl-1-benzotriazole-1-yl-acrylonitrile derivatives, which share the same core structure as 1H-Benzotriazole-1-acetonitrile, showed that these compounds may act as microtubule-targeting agents, a mechanism employed by several successful chemotherapy drugs. This suggests that 1H-Benzotriazole-1-acetonitrile could be a valuable scaffold for the development of novel antiproliferative agents.
Potential Mechanism of Action: Microtubule Targeting
Microtubules are essential components of the cytoskeleton involved in cell division (mitosis). Microtubule-targeting agents interfere with the dynamics of microtubule polymerization and depolymerization, leading to cell cycle arrest and apoptosis (programmed cell death).
Hypothesized Mechanism of Action via Microtubule Targeting.
Corrosion Inhibition
Benzotriazole and its derivatives are widely used as corrosion inhibitors, particularly for copper and its alloys.[8][9] They form a protective film on the metal surface, preventing corrosive agents from reaching it.[10] The mechanism involves the formation of a complex between the benzotriazole molecule and the metal ions on the surface.
Objective: To evaluate the corrosion inhibition efficiency of 1H-Benzotriazole-1-acetonitrile on a metal surface (e.g., mild steel) in a corrosive environment (e.g., 1M HCl).
Materials:
-
Working electrode (e.g., mild steel specimen)
-
Reference electrode (e.g., Saturated Calomel Electrode - SCE)
-
Counter electrode (e.g., platinum foil)
-
Corrosive medium (e.g., 1M HCl)
-
1H-Benzotriazole-1-acetonitrile (at various concentrations)
-
Potentiostat/Galvanostat
Procedure:
-
Prepare solutions of the corrosive medium containing different concentrations of 1H-Benzotriazole-1-acetonitrile.
-
Polish the working electrode to a mirror finish, clean, and dry it.
-
Immerse the three-electrode setup into the test solution and allow the open-circuit potential (OCP) to stabilize.
-
Perform a potentiodynamic polarization scan, typically from -250 mV to +250 mV versus OCP, at a slow scan rate (e.g., 1 mV/s).
-
Record the polarization curve (log current density vs. potential).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel plots.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] x 100
Conclusion
1H-Benzotriazole-1-acetonitrile is a compound with considerable potential, stemming from the well-documented and diverse activities of the benzotriazole scaffold. While specific research on this particular derivative is emerging, its structural features make it a prime candidate for investigation in antimicrobial and anticancer drug discovery, as well as in the development of advanced corrosion inhibitors. The experimental protocols provided in this guide offer a framework for researchers to explore and unlock the full potential of this versatile molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. ijariie.com [ijariie.com]
- 3. itmedicalteam.pl [itmedicalteam.pl]
- 4. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the Antimicrobial Activity of Derivatives of Benzotriazole | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 6. jrasb.com [jrasb.com]
- 7. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 8. Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole - IRO Water Treatment [irowater.com]
- 9. Effect of 1-Acetyl-1H-Benzotriazole on Corrosion of Mild Steel in 1M HCl | Journal of Scientific Research [banglajol.info]
- 10. Understanding corrosion inhibition with van der Waals DFT methods: the case of benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
